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molecular formula C28H31ClN2O2 B1677008 N-desmethyl loperamide CAS No. 66164-07-6

N-desmethyl loperamide

Cat. No. B1677008
M. Wt: 463 g/mol
InChI Key: ZMOPTLXEYOVARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CNC(=O)C(CCCl)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[Cl:1][CH2:2][CH2:3][C:4]([C:5](=[O:6])[NH:7][CH3:8])([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Cl:21][c:22]1[cH:23][cH:24][c:25]([C:28]2([OH:34])[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]2)[cH:26][cH:27]1>>[CH2:2]([CH2:3][C:4]([C:5](=[O:6])[NH:7][CH3:8])([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[N:31]1[CH2:30][CH2:29][C:28]([c:25]2[cH:24][cH:23][c:22]([Cl:21])[cH:27][cH:26]2)([OH:34])[CH2:33][CH2:32]1.[ClH:1]

Inputs

Step One
Name
CNC(=O)C(CCCl)(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNC(=O)C(CCCl)(c1ccccc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OC1(c2ccc(Cl)cc2)CCNCC1

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C(CCN1CCC(O)(c2ccc(Cl)cc2)CC1)(c1ccccc1)c1ccccc1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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